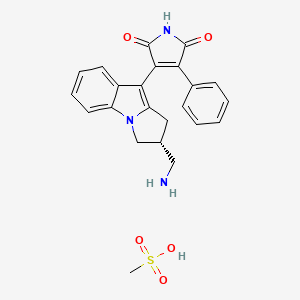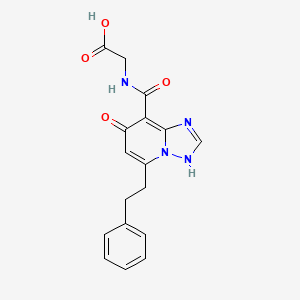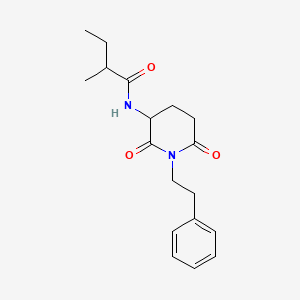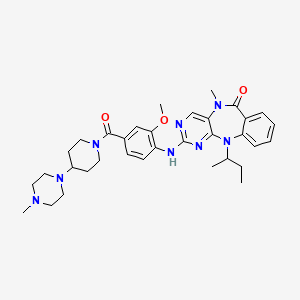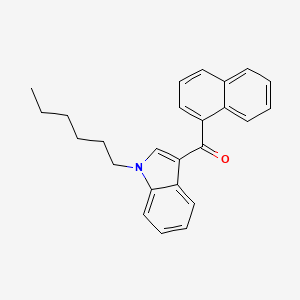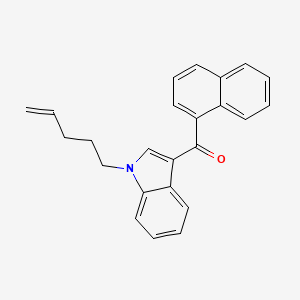![molecular formula C35H36Cl2N8O5 B608329 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 112560-33-5](/img/structure/B608329.png)
4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
Keto-itraconazole is a metabolite of Itraconazole.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug-Drug Interactions
Keto Itraconazole has been studied extensively in the field of pharmacokinetics, particularly in relation to drug-drug interactions . A Physiologically Based Pharmacokinetic (PBPK) model of Itraconazole and its metabolites, including Keto Itraconazole, has been developed to improve predictions and understanding of CYP3A4 drug-drug interactions . This model can be used to study the contribution from the metabolites and allows improved assessments of Itraconazole drug-drug interactions .
Antifungal Activity
Itraconazole, the parent compound of Keto Itraconazole, is a triazole antifungal agent with broad-spectrum activity . It works by inhibiting ergosterol synthesis, which is crucial for the cell membrane of fungi . Keto Itraconazole likely shares similar antifungal properties, although specific studies on this metabolite are needed.
Topical Applications
Research has been conducted into the use of Keto Itraconazole in topical applications, such as in the treatment of fungal skin infections . One study aimed to prepare Itraconazole as transferosomes (small vesicles used for drug delivery) to overcome the barrier function of the skin . The transferosomes were then loaded into a hydrogel for application .
Analytical Chemistry
In the field of analytical chemistry, methods have been developed for the simultaneous determination of Itraconazole, Hydroxy-Itraconazole, Keto-Itraconazole, and N-desalkyl Itraconazole concentrations in human plasma . This is important for monitoring drug levels in patients receiving Itraconazole therapy .
Formulation Development
Keto Itraconazole, along with other Itraconazole metabolites, is considered in the development of new drug formulations . For example, the preparation and optimization of Itraconazole transferosomes-loaded HPMC hydrogel was studied to enhance its antifungal activity .
Metabolite Studies
As a metabolite of Itraconazole, Keto Itraconazole is of interest in studies investigating the metabolism of Itraconazole . Understanding the formation and activity of metabolites like Keto Itraconazole can provide valuable insights into the drug’s overall pharmacokinetics and pharmacodynamics .
Wirkmechanismus
Keto Itraconazole, also known as “keto-ITZ” or “4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, is a metabolite of the antifungal drug Itraconazole . This article will delve into the mechanism of action of Keto Itraconazole, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Keto Itraconazole, like its parent compound Itraconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes .
Mode of Action
Keto Itraconazole interacts with 14-α-sterol demethylase, inhibiting the synthesis of ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the cell membrane structure, thereby preventing the growth of the fungus .
Biochemical Pathways
The inhibition of ergosterol synthesis by Keto Itraconazole disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungal cell, leading to its eventual death .
Pharmacokinetics
Keto Itraconazole, as a metabolite of Itraconazole, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Itraconazole is highly permeable and undergoes more than 90% metabolism . The pharmacokinetics of Keto Itraconazole remain largely unknown due to the lack of an accurate and reliable determination method .
Result of Action
The primary result of Keto Itraconazole’s action is the inhibition of fungal growth . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, Keto Itraconazole increases cellular permeability, leading to cell death .
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZATDDANETAV-QQPVTLCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662046 | |
| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
112560-33-5 | |
| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



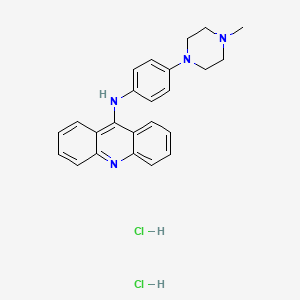

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
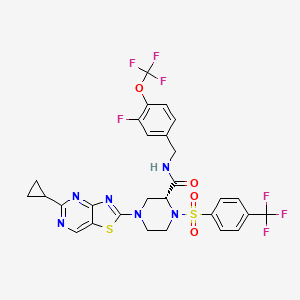
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
